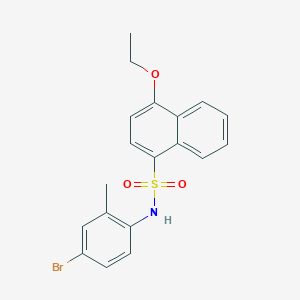
N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide, also known as BMS-986142, is a small molecule inhibitor that is being studied for its potential therapeutic effects on autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide works by selectively inhibiting JAK1, a key enzyme involved in the signaling pathways that regulate immune responses. By blocking JAK1, N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide can reduce the production of pro-inflammatory cytokines and other mediators that contribute to autoimmune diseases.
Biochemische Und Physiologische Effekte
N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide has been shown to have potent anti-inflammatory effects in preclinical studies. This compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and interferon-gamma, and can also inhibit the activation of immune cells, such as T cells and B cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide has several advantages for laboratory experiments, including its potency and selectivity for JAK1. However, this compound also has some limitations, including its relatively short half-life and potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for the study of N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide. These include further preclinical studies to evaluate its efficacy and safety in various autoimmune disease models, as well as clinical trials to determine its therapeutic potential in humans. Additionally, researchers may investigate the potential for combination therapies with other immunomodulatory agents or explore the use of N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide in other disease areas, such as cancer or infectious diseases.
In conclusion, N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide is a promising small molecule inhibitor that has shown potential for the treatment of autoimmune diseases. Further research is needed to fully understand its mechanism of action and therapeutic potential, but the preclinical and clinical data to date are encouraging.
Synthesemethoden
The synthesis of N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide involves several steps, including the reaction of 4-bromo-2-methylphenol with ethyl 2-naphthoate, followed by sulfonation and subsequent reaction with ammonia. The final product is obtained after purification and crystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide has been shown to have potent inhibitory effects on the Janus kinase (JAK) family of enzymes, which are involved in the regulation of immune responses. This compound has been studied for its potential therapeutic effects on a range of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3S/c1-3-24-18-10-11-19(16-7-5-4-6-15(16)18)25(22,23)21-17-9-8-14(20)12-13(17)2/h4-12,21H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSIEFIMCIHDTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=C(C=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Cyclopropylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2912115.png)
![[4-(3,4-Dimethyl-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B2912116.png)
![2-(4-Bromophenyl)spiro[oxirane3,2'-{1'-indanone}]](/img/structure/B2912118.png)
![5-ethoxy-3-(4-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912121.png)
![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2912122.png)
![9-isopropyl-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912123.png)
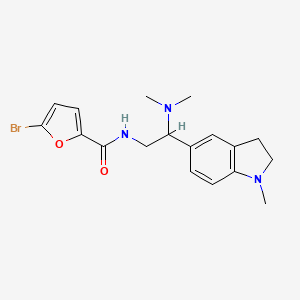
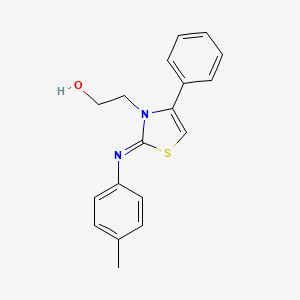
![2-(benzo[d]oxazol-2-ylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2912130.png)
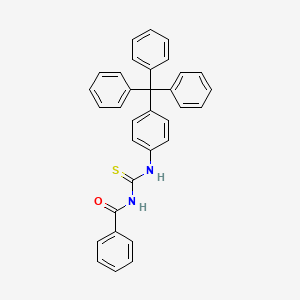
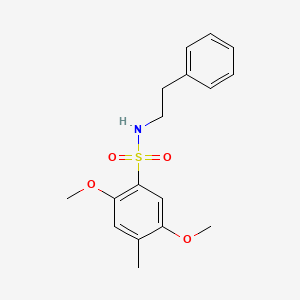
![N1-cyclopentyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2912133.png)
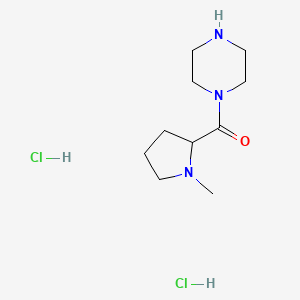
![3-(1,2,3-Benzothiadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2912137.png)